molecular formula C15H23NO4S2 B1652499 3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine CAS No. 1448133-42-3

3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

Cat. No.: B1652499
CAS No.: 1448133-42-3
M. Wt: 345.5
InChI Key: JXBXYFRKJJUOKE-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tetramethylphenylsulfonyl Group: This is usually accomplished by reacting the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms.

Scientific Research Applications

3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: It can be employed in biochemical assays to study enzyme interactions or as a probe in molecular biology research.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups may participate in hydrogen bonding or electrostatic interactions with proteins or other biomolecules, influencing their activity or stability. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid
  • ((2,3,5,6-tetramethylphenyl)sulfonyl)phenylalanine
  • ((2,3,5,6-tetramethylphenyl)sulfonyl)methionine

Uniqueness

3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methylsulfonyl and tetramethylphenylsulfonyl groups in a single molecule allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

3-methylsulfonyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-10-8-11(2)13(4)15(12(10)3)22(19,20)16-7-6-14(9-16)21(5,17)18/h8,14H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBXYFRKJJUOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149229
Record name Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448133-42-3
Record name Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448133-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
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3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 3
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 4
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 5
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 6
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine

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